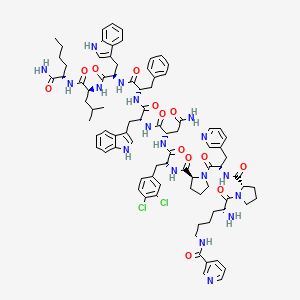
H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 involves multiple steps, including the protection and deprotection of amino groups, coupling reactions, and purification processes. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers, which allow for precise control over the synthesis process. These machines can handle the complex sequence of reactions required to produce the peptide in large quantities, ensuring high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted peptides .
Wissenschaftliche Forschungsanwendungen
H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and receptor interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions and pain management.
Industry: Utilized in the development of new materials and technologies.
Wirkmechanismus
The mechanism of action of H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate various signaling pathways, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 include other synthetic peptides with similar structures and functions, such as:
- SPANTIDE I
- SPANTIDE II
- Substance P analogs
Uniqueness
What sets this compound apart from similar compounds is its unique sequence and specific modifications, such as the incorporation of nicotinoyl groups and dichlorophenylalanine. These modifications can enhance its stability, binding affinity, and biological activity .
Eigenschaften
Molekularformel |
C86H104Cl2N18O13 |
|---|---|
Molekulargewicht |
1668.8 g/mol |
IUPAC-Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-6-(pyridine-3-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(3,4-dichlorophenyl)propanoyl]amino]butanediamide |
InChI |
InChI=1S/C86H104Cl2N18O13/c1-4-5-26-64(75(91)108)97-77(110)65(38-50(2)3)98-80(113)68(43-55-48-95-62-27-11-9-23-57(55)62)100-78(111)66(40-51-19-7-6-8-20-51)99-81(114)69(44-56-49-96-63-28-12-10-24-58(56)63)101-82(115)70(45-74(90)107)102-79(112)67(41-52-31-32-59(87)60(88)39-52)103-83(116)73-30-18-37-106(73)86(119)71(42-53-21-15-33-92-46-53)104-84(117)72-29-17-36-105(72)85(118)61(89)25-13-14-35-94-76(109)54-22-16-34-93-47-54/h6-12,15-16,19-24,27-28,31-34,39,46-50,61,64-73,95-96H,4-5,13-14,17-18,25-26,29-30,35-38,40-45,89H2,1-3H3,(H2,90,107)(H2,91,108)(H,94,109)(H,97,110)(H,98,113)(H,99,114)(H,100,111)(H,101,115)(H,102,112)(H,103,116)(H,104,117)/t61-,64+,65+,66+,67-,68-,69-,70+,71+,72+,73+/m1/s1 |
InChI-Schlüssel |
VJPWTVLSHIDVRH-XCHUDMFJSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC6=CC(=C(C=C6)Cl)Cl)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC8=CN=CC=C8)NC(=O)[C@@H]9CCCN9C(=O)[C@@H](CCCCNC(=O)C1=CN=CC=C1)N |
Kanonische SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC(=C(C=C6)Cl)Cl)NC(=O)C7CCCN7C(=O)C(CC8=CN=CC=C8)NC(=O)C9CCCN9C(=O)C(CCCCNC(=O)C1=CN=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dicyclohexylazanium;(2R)-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylamino]-3-sulfanylpropanoate](/img/structure/B12390183.png)
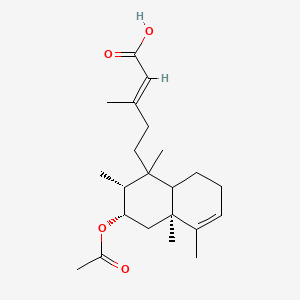

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12390197.png)
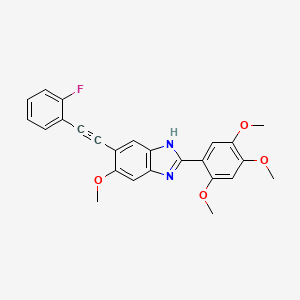
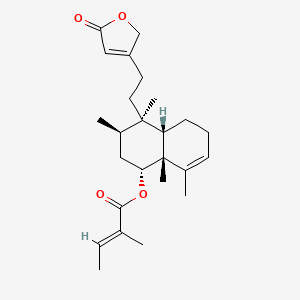
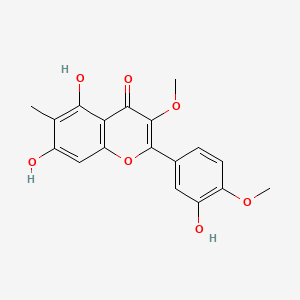
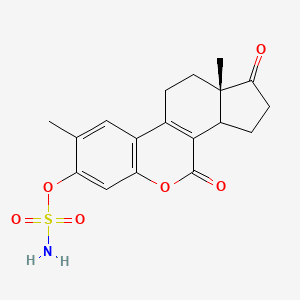


![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390262.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)


